molecular formula C15H22N2OS B11802137 1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone

Katalognummer: B11802137
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: VNXLTMACWSZHIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and an isopropylthio group

Vorbereitungsmethoden

The synthesis of 1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multiple steps. One common method involves the reaction of 3-pyridinecarboxamide with ethyl acetate under basic conditions. The reaction mixture is then subjected to distillation and crystallization to obtain the pure product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyridine rings, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone can be compared with other piperidine and pyridine derivatives:

Similar compounds include:

Eigenschaften

Molekularformel

C15H22N2OS

Molekulargewicht

278.4 g/mol

IUPAC-Name

1-[2-(2-propan-2-ylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C15H22N2OS/c1-11(2)19-15-13(7-6-9-16-15)14-8-4-5-10-17(14)12(3)18/h6-7,9,11,14H,4-5,8,10H2,1-3H3

InChI-Schlüssel

VNXLTMACWSZHIS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SC1=C(C=CC=N1)C2CCCCN2C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.